molecular formula C14H22ClNO2 B1421098 4-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride CAS No. 72834-32-3

4-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride

Cat. No.: B1421098
CAS No.: 72834-32-3
M. Wt: 271.78 g/mol
InChI Key: PPKDHOQZDNFFLQ-UHFFFAOYSA-N
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Description

“4-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride” is a chemical compound with the molecular formula C14H21NO2•HCl . It has a molecular weight of 271.78 . The IUPAC name for this compound is 2-[2-(4-methoxyphenoxy)ethyl]piperidine hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H21NO2.ClH/c1-16-13-5-7-14(8-6-13)17-11-9-12-4-2-3-10-15-12;/h5-8,12,15H,2-4,9-11H2,1H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.

Scientific Research Applications

Biodegradation and Environmental Fate

  • The biodegradation and fate of gasoline ether oxygenates in soil and groundwater have been explored, highlighting microorganisms' ability to aerobically degrade such compounds. This research suggests the environmental persistence and transformation pathways of similar ether compounds could be relevant (Thornton et al., 2020).

Anticancer Drug Development

  • Research on compounds with potential anticancer properties has identified certain structures that exhibit high tumor specificity with minimal toxicity to healthy cells. This approach to drug design could inform the development of therapies using structurally related compounds (Sugita et al., 2017).

Nucleophilic Substitution Reactions

  • Studies on the nucleophilic aromatic substitution reactions offer insights into the chemical behavior and potential synthetic applications of similar compounds. Understanding these reactions can be crucial for designing synthetic pathways for related chemicals (Pietra & Vitali, 1972).

Microbial Degradation

  • The microbial degradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in the subsurface provides insights into the environmental degradation processes that might apply to similar ether compounds. Such information is valuable for assessing the environmental impact and remediation strategies of related chemicals (Schmidt et al., 2004).

Safety and Hazards

The safety information available indicates that “4-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride” is an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Biochemical Analysis

Biochemical Properties

4-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, modulating their activity and thereby affecting protein degradation pathways . Additionally, this compound can bind to specific receptors on cell surfaces, altering signal transduction pathways and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Furthermore, it can alter the activity of key signaling molecules, impacting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, thereby altering the flux of metabolites and affecting cellular function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. For example, high doses of this compound have been associated with toxic effects, such as cell death and tissue damage . Additionally, threshold effects have been observed, where a certain dosage is required to elicit a measurable response in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in the production and utilization of energy . Additionally, it can affect the levels of specific metabolites, such as glucose and ATP, influencing cellular energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells . Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for the compound’s ability to modulate cellular processes.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may be localized to the mitochondria, where it can influence energy production and metabolic activity . Additionally, its localization to the nucleus can affect gene expression by interacting with transcription factors and other regulatory proteins .

Properties

IUPAC Name

2-[2-(4-methoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-16-13-5-7-14(8-6-13)17-11-9-12-4-2-3-10-15-12;/h5-8,12,15H,2-4,9-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKDHOQZDNFFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72834-32-3
Record name Piperidine, 2-[2-(4-methoxyphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72834-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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